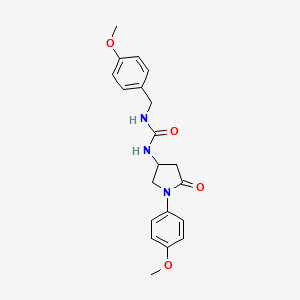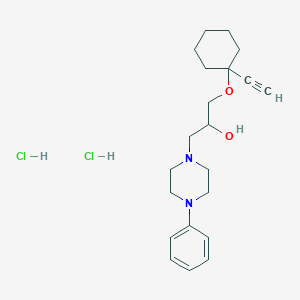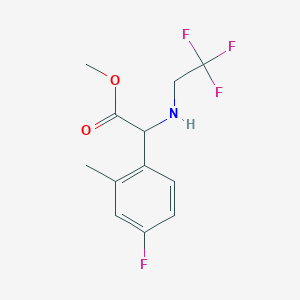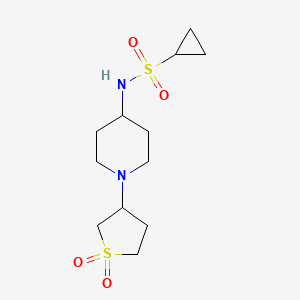![molecular formula C30H42FeO2P2 B2374990 (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene CAS No. 849924-42-1](/img/new.no-structure.jpg)
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene typically involves the following steps:
Formation of the ferrocene backbone: This is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of chiral centers: Chiral auxiliaries or catalysts are used to introduce the chiral centers at specific positions on the ferrocene backbone.
Functionalization with phosphine groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
科学研究应用
Chemistry
In chemistry, (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is used as a ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure products in various reactions, including hydrogenation and cross-coupling reactions.
Biology
The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry. It can be used to study metal-protein interactions and enzyme mechanisms.
Medicine
In medicine, this compound’s derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to interact with biological targets selectively.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role in asymmetric catalysis is particularly valuable for producing high-purity enantiomers of active pharmaceutical ingredients.
作用机制
The mechanism of action of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The chiral nature of the ligand ensures that the products are formed with high enantioselectivity.
相似化合物的比较
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Josiphos: A family of chiral phosphine ligands used in various catalytic processes.
Uniqueness
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is unique due to its specific combination of steric and electronic properties, which allow for highly selective and efficient catalysis. Its ability to form stable complexes with a wide range of metals further enhances its versatility in various applications.
属性
CAS 编号 |
849924-42-1 |
|---|---|
分子式 |
C30H42FeO2P2 |
分子量 |
552.457 |
IUPAC 名称 |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1 |
InChI 键 |
YNFGFBKVBCVUAM-UYVPJCOTSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)
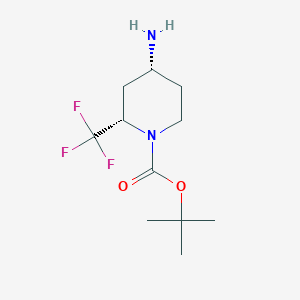
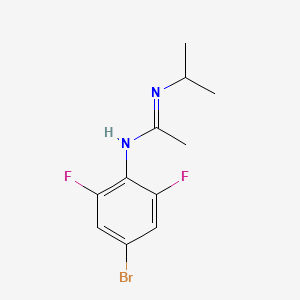
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
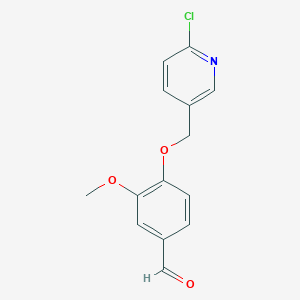
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
